methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate
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Overview
Description
Methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is a chemical compound that belongs to the class of benzothiazine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical And Physiological Effects
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been studied for its potential applications in the treatment of neurodegenerative diseases due to its ability to modulate certain signaling pathways in the brain.
Advantages And Limitations For Lab Experiments
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits various biological activities, making it a useful compound for studying the mechanisms of certain diseases. However, it also has some limitations. It has been found to exhibit low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Future Directions
There are several future directions for the study of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential applications in the treatment of cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with potassium thiocyanate to form 2-(2-mercaptophenyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptophenyl)benzothiazole with methyl acrylate to form methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate.
Scientific Research Applications
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
1774-77-2 |
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Product Name |
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3/b8-6+ |
InChI Key |
VGBWLEISWLDUGT-SOFGYWHQSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)SC2=CC=CC=C2N1 |
SMILES |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Canonical SMILES |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Other CAS RN |
1774-77-2 |
Origin of Product |
United States |
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